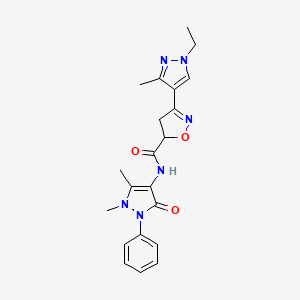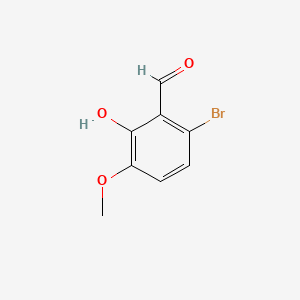![molecular formula C24H29F3N4O6 B1663318 (2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1663318.png)
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
SB290157 trifluoroacetate: is a non-peptide compound known for its role as a selective antagonist of the complement component 3a receptor (C3aR). This compound has been widely used in scientific research to study the complement system, which is a crucial part of the innate immune response. The complement system involves a series of proteins that work together to fight infections and clear damaged cells .
Mechanism of Action
Target of Action
SB290157 trifluoroacetate is a potent and selective antagonist of the C3a receptor (C3aR) . The C3aR is a part of the complement system, an essential component of innate immunity, which responds to external and internal insults .
Mode of Action
SB290157 trifluoroacetate functions as a competitive antagonist of C3aR, blocking C3a binding with an IC50 value of 200 nM . It potently inhibits a wide variety of C3a-induced responses in cells . It has been found that sb290157 also exerts partial agonist activity at c5ar2 by mediating β-arrestin recruitment at higher compound doses .
Biochemical Pathways
The primary biochemical pathway affected by SB290157 trifluoroacetate is the complement system. The complement system generates the C3 and C5 protein cleavage products C3a and C5a, defined classically as anaphylatoxins . C3a activates C3aR, while C5a activates two receptors (C5aR1 and C5aR2) to exert their immunomodulatory activities . SB290157 trifluoroacetate, by acting as an antagonist of C3aR, inhibits the activation of this pathway .
Result of Action
SB290157 trifluoroacetate inhibits C3a-induced chemotaxis in human mast cell lines and also inhibits tau hyperphosphorylation in vitro . It has been found to exert partial agonist activity at C5aR2, which translated to a functional outcome in both human and mouse primary macrophages, where SB290157 significantly dampened C5a-induced ERK signaling .
Biochemical Analysis
Biochemical Properties
SB290157 trifluoroacetate is selective for C3aR over C5aR or other chemotactic GPCRs . It effectively blocks C3aR in humans, rat, guinea pig, and mouse . The compound exerts clear agonistic, not antagonistic, activity in a variety of cells . It has been found to inhibit diet-induced obesity, metabolic dysfunction, and adipocyte signaling, in addition to inhibiting macrophage signaling .
Cellular Effects
SB290157 trifluoroacetate has been found to inhibit diet-induced obesity, metabolic dysfunction, and adipocyte signaling, in addition to inhibiting macrophage signaling . It also exerts partial agonist activity at C5aR2 by mediating β-arrestin recruitment at higher compound doses . This translates to a functional outcome in both human and mouse primary macrophages, where SB290157 significantly dampens C5a-induced ERK signaling .
Molecular Mechanism
SB290157 trifluoroacetate acts as a potent agonist at human C3aR . It also exerts partial agonist activity at C5aR2 by mediating β-arrestin recruitment at higher compound doses . Notably, SB290157’s activity at C5aR2 was more potent and efficacious than the current ‘lead’ C5aR2 agonist P32 .
Dosage Effects in Animal Models
SB290157 trifluoroacetate displays anti-inflammatory effects in animal models of airway inflammation and arthritis
Preparation Methods
Synthetic Routes and Reaction Conditions: SB290157 trifluoroacetate is synthesized through a series of chemical reactions involving the coupling of specific reagents. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of SB290157 is formed by coupling N2-[2-(2,2-diphenylethoxy)acetyl]-L-arginine with trifluoroacetic acid.
Purification: The resulting compound is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Industrial Production Methods: While specific industrial production methods for SB290157 trifluoroacetate are not widely documented, the synthesis generally follows standard organic chemistry protocols for producing high-purity compounds. This includes the use of controlled reaction conditions, purification steps, and quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: SB290157 trifluoroacetate primarily undergoes reactions typical of organic compounds, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Often involve reagents such as halides or nucleophiles under controlled temperature and pH conditions.
Hydrolysis: Typically conducted in aqueous solutions with acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of SB290157 trifluoroacetate may yield its constituent acids and other by-products .
Scientific Research Applications
SB290157 trifluoroacetate has a wide range of applications in scientific research, including:
Immunology: Used to study the complement system, particularly the role of C3aR in immune responses.
Inflammation Research: Investigated for its effects on inflammatory pathways and its potential to modulate immune responses.
Neuroscience: Explored for its impact on neuroinflammatory processes and potential therapeutic applications in neurodegenerative diseases.
Metabolic Studies: Studied for its role in metabolic regulation and its potential to influence conditions such as obesity and metabolic dysfunction.
Comparison with Similar Compounds
N2-[2-(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate salt: Another selective antagonist of C3aR with similar properties.
C5a Receptor Antagonists: Compounds such as W-54011 and DF2593A, which target the complement component 5a receptor (C5aR), exhibit different selectivity and mechanisms of action compared to SB290157.
Uniqueness: SB290157 trifluoroacetate is unique due to its high selectivity for C3aR and its ability to modulate immune responses through both antagonistic and partial agonistic activities. This dual functionality makes it a valuable tool for studying complex immune signaling pathways and exploring potential therapeutic applications .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMPPVJAQWGEG-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


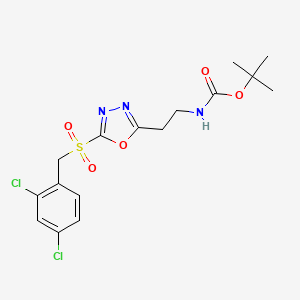
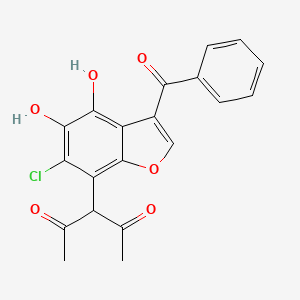
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

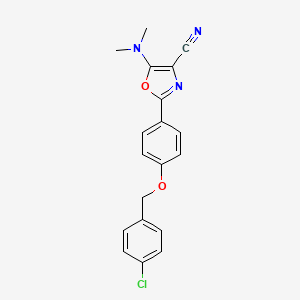
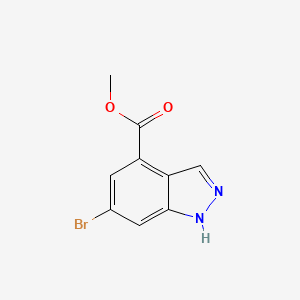
![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
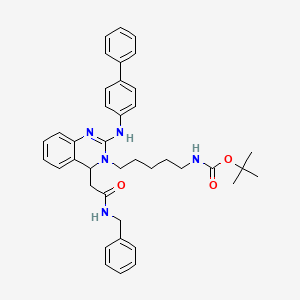
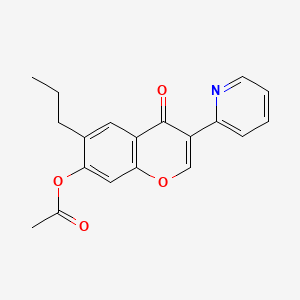
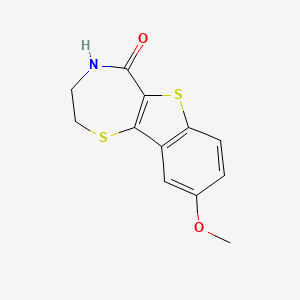

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
